![molecular formula C12H11ClN2O5S B1416374 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 1036518-53-2](/img/structure/B1416374.png)
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
説明
“4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C12H11ClN2O5S. It has an average mass of 330.744 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to a carboxylic acid group and a sulfamoyl group linked to a chloro-methoxyphenyl group .科学的研究の応用
Chemical Structure and Properties
The compound 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid belongs to a class of chemicals with complex structures, characterized by the presence of a pyrrole ring, a carboxylic acid group, and sulfamoyl and methoxy functional groups. These structural features suggest potential for diverse chemical reactivity and interactions. For instance, the presence of a pyrrole ring, a common moiety in many biologically active compounds, could imply a range of pharmacological activities, while the carboxylic acid group might contribute to its solubility and reactivity properties (Zhao et al., 2004).
Potential Biological Activities
Given the complexity of its structure, this compound could be a candidate for various biological studies. For example, derivatives of pyrrole-2-carboxylic acid have shown diverse biological activities, such as anti-inflammatory and analgesic effects, which could be explored for this compound as well (Muchowski et al., 1985). Moreover, the substitution pattern on the pyrrole ring could influence these activities, suggesting the need for detailed pharmacological evaluations.
Role in Chemical Synthesis
The unique structure of this compound makes it a potentially valuable intermediate in organic synthesis. Compounds with similar structural features have been used in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active substances (Kumar et al., 2017).
Applications in Material Science
Moreover, derivatives of pyrrole have been studied for their potential applications in material science, such as in the development of corrosion inhibitors. The presence of methoxy and sulfamoyl groups in this compound could contribute to its binding affinity to metal surfaces, making it a candidate for exploration in this field as well (Soltani et al., 2015).
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the process involves the formation of carbon–carbon bonds, which could potentially affect a wide range of biochemical pathways depending on the specific context .
Result of Action
The formation of carbon–carbon bonds could potentially lead to the synthesis of new organic compounds, which could have a wide range of effects depending on the specific context .
生化学分析
Biochemical Properties
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can affect the activity of enzymes involved in the shikimate pathway, leading to changes in the levels of metabolites and overall metabolic flux . These interactions can have downstream effects on cellular function and overall organismal health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . These processes can influence the localization and concentration of the compound within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects. For example, localization to the mitochondria can affect mitochondrial function and energy metabolism, while localization to the nucleus can influence gene expression and cellular signaling pathways.
特性
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c1-20-11-3-2-7(4-9(11)13)15-21(18,19)8-5-10(12(16)17)14-6-8/h2-6,14-15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEUBLTVGAUUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


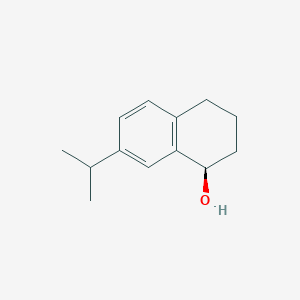
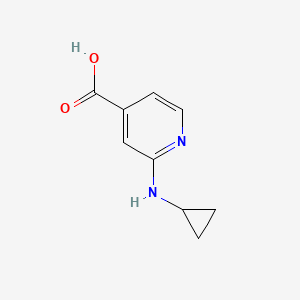



![(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1416299.png)
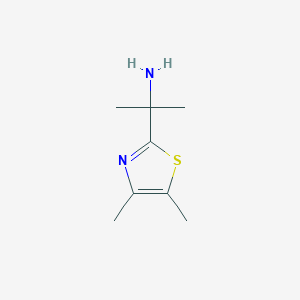
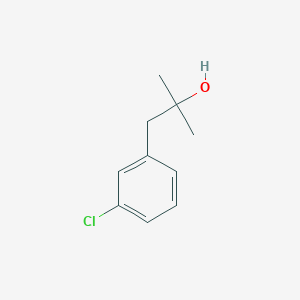


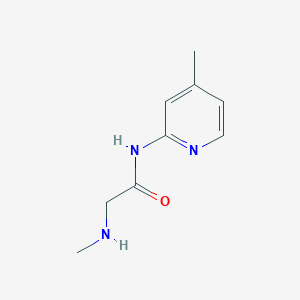


![[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B1416311.png)
